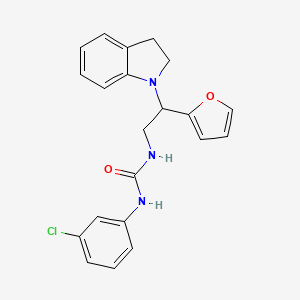

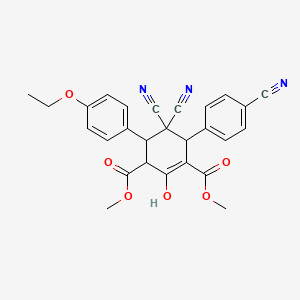

![molecular formula C24H26N2O5S2 B2502776 Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397289-54-2](/img/structure/B2502776.png)

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a subject of interest due to their potential applications in various fields. A novel approach to synthesizing 3-(methylsulfonyl)benzo[b]thiophenes has been developed, utilizing a radical relay strategy. This method involves the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation. The process is efficient and operates under mild conditions, with sodium methylsulfinate acting as an initiator. The generation of a methyl radical in situ is a critical step, which combines with sulfur dioxide to produce the desired methylsulfonyl-containing compounds .

Another synthetic method has been reported for 3-(2'-carboxyethyl)benzo[b]thiophene, which offers reduced side effects and higher yields. The synthesis is carried out at room temperature starting from 3-chloromethyl benzo[b]thiophene. A homogeneous decarboxylation step is performed using sodium methoxide in N,N-dimethylformamide (DMF) as a solvent, which simplifies the process .

Molecular Structure Analysis

The structure of 3-(2'-carboxyethyl)benzo[b]thiophene was confirmed through various analytical techniques, including melting point determination, NMR, mass spectrometry, and elementary analysis. These methods ensure the accuracy of the synthesized compound's structure .

Chemical Reactions Analysis

In the study of benzo[b]thiophene derivatives, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene was investigated. The reaction yielded a higher amount of benzo[b]thiophene-3-acetonitrile when conducted in dimethyl sulfoxide compared to alcohol. Additionally, 2-cyano-3-methylbenzo[b]thiophene was obtained as a by-product. The isomers resulting from these reactions were hydrolyzed to their respective acids and then reduced to their corresponding hydroxyethyl and hydroxymethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are crucial for understanding their potential applications. The melting point, NMR, and mass spectrometry data provide insights into the stability and purity of the synthesized compounds. These properties are essential for predicting the behavior of these compounds in various chemical environments and for confirming their identity .

Scientific Research Applications

Antimicrobial Activity and Molecular Docking Study Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate derivatives have been explored for their potential antimicrobial properties. A study by Ghorab et al. (2017) synthesized a series of compounds related to the specified chemical, displaying interesting antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. Compounds from this series showed higher activity compared to reference drugs, indicating their potential in antimicrobial drug development. Additionally, molecular docking within the dihydropteroate synthase active site suggests these compounds' mechanism of action, providing insight into their antimicrobial efficacy (Ghorab, Soliman, Alsaid, & Askar, 2017).

Photochemical Degradation of Crude Oil Components The photochemical degradation of methyl-substituted benzothiophenes, including components structurally related to methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate, has been studied to understand the fate of crude oil components after oil spills in oceans. Research by Andersson and Bobinger (1996) indicates that the principal reaction pathway involves oxidation to carboxylic acids, highlighting the environmental impact and degradation processes of such compounds in aquatic environments (Andersson & Bobinger, 1996).

Synthesis of Drug-like Libraries Cho, Neuenswander, and Larock (2010) reported the synthesis of a diverse library of medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]thiophenes through palladium-catalyzed substitution. This research demonstrates the utility of methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate and related compounds in generating libraries for drug discovery, showcasing their versatility in medicinal chemistry (Cho, Neuenswander, & Larock, 2010).

Environmental Biodegradation Kropp, Saftić, Andersson, and Fedorak (1996) explored the biodegradation of dimethylbenzothiophenes, which are related to the compound of interest, by Pseudomonas strains. This study contributes to understanding how such compounds are degraded by microbial activity, revealing potential environmental detoxification pathways. The findings suggest that microbial degradation can lead to the formation of less harmful metabolites, playing a crucial role in mitigating the environmental impact of sulfur heterocycles in petroleum (Kropp, Saftić, Andersson, & Fedorak, 1996).

properties

IUPAC Name |

methyl 3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-15-12-16(2)14-26(13-15)33(29,30)18-10-8-17(9-11-18)23(27)25-21-19-6-4-5-7-20(19)32-22(21)24(28)31-3/h4-11,15-16H,12-14H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRGMDRRCFHKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)

![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)

![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)

![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)